molecular formula C7H4Cl2FNO B13682425 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride CAS No. 159693-01-3

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13682425
CAS No.: 159693-01-3
M. Wt: 208.01 g/mol
InChI Key: RMFVINFRZFWXJG-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine at the 4-position, fluorine at the 2-position, and an N-hydroxycarboximidoyl chloride functional group. Its molecular formula is C₇H₄Cl₂FNO, with a molecular weight of approximately 207.9 g/mol. The N-hydroxy moiety may facilitate chelation or serve as a pharmacophore in biologically active molecules.

Properties

CAS No.

159693-01-3

Molecular Formula

C7H4Cl2FNO

Molecular Weight

208.01 g/mol

IUPAC Name

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4Cl2FNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H

InChI Key

RMFVINFRZFWXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of 4-Chloro-2-fluorobenzoic acid (Precursor)
  • Starting Material: 4-Chloro-2-fluorotoluene or 5-chloro-2-nitroaniline derivatives.
  • Method: Oxidation of 4-chloro-2-fluorotoluene or diazotization followed by thermal decomposition of diazonium salts derived from 5-chloro-2-nitroaniline to yield 4-chloro-2-fluoronitrobenzene, which can be further converted to 4-chloro-2-fluorobenzoic acid.

Example Reaction Conditions:

Step Reagents/Conditions Yield Notes
Diazotization & thermal decomposition 5-chloro-2-nitroaniline, hexafluorophosphoric acid, 150-155°C, 1 h 39-64% High purity product (98-99%) obtained after distillation
Oxidation 4-chloro-2-fluorotoluene oxidation (literature methods) Variable Established method for benzoic acid preparation
Conversion of 4-Chloro-2-fluorobenzoic acid to 2-Fluoro-4-chlorobenzoyl chloride
  • Reagents: Oxalyl chloride (COCl)2, catalytic dimethylformamide (DMF), dry tetrahydrofuran (THF) solvent.
  • Conditions: Dropwise addition of oxalyl chloride to acid in THF with DMF catalyst, temperature controlled around 38-42°C until reaction completion.

Reaction Table:

Parameter Details
Acid used 4-chloro-2-fluorobenzoic acid (7.79 moles)
Solvent Dry THF (5 L)
Catalyst DMF (13.6 g)
Oxalyl chloride 8.57 moles (1.1 eq), added dropwise
Temperature 38-42°C
Reaction time Until starting material consumed
Product 2-fluoro-4-chlorobenzoyl chloride
Notes Yellowish clear solution formed; reaction monitored for completion
Formation of N-Hydroxybenzenecarboximidoyl Chloride Derivative
  • General Approach: The benzoyl chloride intermediate is reacted with hydroxylamine or hydroxylamine derivatives to form the N-hydroxybenzimidoyl chloride.
  • Typical Conditions: Reaction in anhydrous organic solvents under controlled temperature to avoid decomposition.
  • Chlorination: If necessary, chlorination agents (e.g., thionyl chloride or phosphorus pentachloride) may be used to convert oximes to imidoyl chlorides.

Due to the lack of direct literature on the exact preparation of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride, this step is inferred from standard synthetic organic chemistry practices for related compounds.

Summary Table of Preparation Routes

Step Starting Material Key Reagents Conditions Yield (%) Notes
1 5-chloro-2-nitroaniline Diazotization, hexafluorophosphoric acid 150-155°C, 1 h 39-64 High purity 4-chloro-2-fluoronitrobenzene
2 4-chloro-2-fluorobenzoic acid Oxalyl chloride, DMF catalyst, THF 38-42°C, dropwise addition High (literature) Formation of benzoyl chloride
3 2-fluoro-4-chlorobenzoyl chloride Hydroxylamine derivatives Anhydrous solvent, controlled temp Not specified Formation of N-hydroxycarboximidoyl chloride

Research Findings and Notes

  • The diazotization and thermal decomposition method for producing 4-chloro-2-fluoronitrobenzene is notable for mild reaction conditions and high product purity.
  • Conversion of benzoic acids to benzoyl chlorides using oxalyl chloride with DMF catalyst is a well-established, efficient process.
  • The final step involving formation of the N-hydroxybenzimidoyl chloride is less documented specifically for the 2-fluoro-4-chloro substituted compound but follows classical oxime chlorination chemistry.
  • Purity and yield optimization often require careful control of temperature, solvent dryness, and reagent stoichiometry.

Chemical Reactions Analysis

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

    Hydrolysis: The hydroxybenzenecarboximidoyl chloride group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparison

Property 4-Chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride N-Hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride 4-Fluoro-N-hydroxybenzenecarboximidoylchloride
Molecular Formula C₇H₄Cl₂FNO C₈H₅ClF₃NO C₇H₅ClFNO
Molecular Weight (g/mol) 207.9 223.58 173.57
Substituents 4-Cl, 2-F, N-hydroxyimidoyl chloride 4-CF₃, N-hydroxyimidoyl chloride 4-F, N-hydroxyimidoyl chloride
CAS Number Not provided in evidence 74467-05-3 42202-95-9

Key Differences and Implications

Substituent Effects: The trifluoromethyl (-CF₃) group in the second compound is bulkier and more electron-withdrawing than chlorine or fluorine. This increases lipophilicity and may enhance metabolic stability in drug design compared to the target compound’s 4-Cl/2-F substitution.

Electronic Properties :

  • The combined 4-Cl and 2-F substituents in the target compound create a stronger electron-deficient aromatic system than the single 4-F in or 4-CF₃ in . This could influence binding affinity in enzyme inhibition or catalytic applications.

Functional Group Reactivity :

  • All three compounds share the N-hydroxyimidoyl chloride group, which is prone to hydrolysis or nucleophilic attack. However, the electron-withdrawing effects of -CF₃ may stabilize the imidoyl chloride against hydrolysis compared to the halogenated analogs.

Research Findings (Inferred from Structural Analysis)

  • Synthetic Utility : The target compound’s dual halogenation may offer regioselectivity advantages in cross-coupling reactions, whereas the -CF₃ group in could favor reactions requiring strong inductive effects.

Biological Activity

4-Chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride, identified by its CAS number 39502-43-7, is a compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its interactions with biological macromolecules, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro and a fluoro substituent on the aromatic ring along with a hydroxylamine functional group. Its molecular formula is C7H6ClFNO, and it has a molecular weight of approximately 173.572 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Interaction with Biological Macromolecules

Research indicates that 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride interacts primarily with proteins and nucleic acids. Compounds containing hydroxamic acid moieties, similar to this compound, have been shown to inhibit metalloenzymes, which are crucial in various biological processes. This inhibition may provide a pathway for developing new therapeutic agents targeting diseases associated with metalloenzymes.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Studies have demonstrated that modifications in the aromatic substituent can significantly influence the compound's potency against pathogens such as Plasmodium falciparum, the causative agent of malaria. For instance, variations in halogen substituents on the aromatic ring have been correlated with changes in antiplasmodial activity and selectivity .

Antimalarial Activity

In a study focusing on antimalarial compounds, derivatives of hydroxamic acids were synthesized and evaluated for their inhibitory effects against P. falciparum. One notable finding was that specific substitutions at the 4-position of the phenyl ring enhanced selectivity and potency against chloroquine-sensitive strains of the parasite . The investigation highlighted that compounds with optimal substitution patterns exhibited IC50 values as low as 0.034 µM, indicating strong antimalarial activity.

Comparative Analysis

A comparative analysis of structurally similar compounds provides insight into the unique properties of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride:

Compound NameMolecular FormulaUnique Features
2-Fluorophenylhydroxamoyl chlorideC7H6ClFNOLacks a chloro substituent at position 4
4-Fluoro-N-hydroxybenzenecarboximidoyl chlorideC7H6ClFNOContains only one halogen substitution
2-Chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chlorideC7H4Cl2FNOHas an additional chlorine substituent

The unique arrangement of functional groups in 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride offers distinct reactivity profiles compared to these similar compounds, making it particularly interesting for synthetic applications and biological studies.

Q & A

Q. What methodologies assess the ecotoxicity of this compound in aquatic environments?

  • Methodological Answer :
  • OECD 201/202 Tests : Conduct algae (72-hr EC₅₀) and Daphnia magna (48-hr LC₅₀) assays.
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates.
  • QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀) via EPI Suite or TEST software .

Q. What PPE and engineering controls are critical for safe handling during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Gloves : Nitrile or neoprene (permeation resistance tested via ASTM F739).
  • Eye Protection : Goggles with indirect ventilation (ANSI Z87.1 standard).
  • Spill Kits : Neutralize chlorinated byproducts with sodium bicarbonate or vermiculite .

Q. Tables for Reference

Analytical Techniques Key ParametersReference
¹H/¹³C/¹⁹F NMRδ 7.2–8.5 ppm (aromatic), δ -110 ppm (F)
Reverse-Phase HPLCC18 column, 0.1% TFA in H₂O/MeCN
ESI-HRMSm/z calculated vs. observed (error <3 ppm)
Reaction Optimization ConditionsYield Range
Chlorination with SOCl₂/DMF25°C, 12 hr, DCM solvent65–75%
Microwave-assisted cyclization100°C, 30 min, DMF80–85%

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